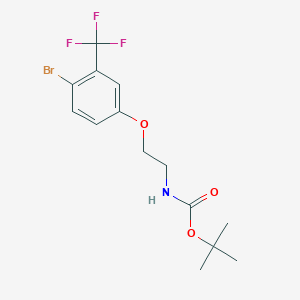
tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is an organic compound notable for its unique structure that combines elements of aromatic bromine, trifluoromethyl groups, and carbamate esters. This complex molecular arrangement makes it significant in various fields of scientific research, including chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate involves multiple steps:
Starting Materials: : Preparation begins with 4-bromo-3-(trifluoromethyl)phenol, which is first activated.
Formation of Phenoxy Intermediate: : The phenol reacts with ethylene oxide under controlled conditions, forming 2-(4-bromo-3-(trifluoromethyl)phenoxy)ethanol.
Carbamate Formation: : The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base to yield the final product, this compound.
Industrial Production Methods
On an industrial scale, the production of this compound requires meticulous control of temperature, pressure, and pH levels during each reaction step to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize the process.
化学反应分析
Types of Reactions
Substitution Reactions: : It can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction: : The trifluoromethyl group can participate in reduction reactions under specific conditions.
Hydrolysis: : The carbamate group can be hydrolyzed to yield corresponding amines and alcohols.
Common Reagents and Conditions
Bases: : Sodium hydroxide or potassium carbonate for deprotonation.
Nucleophiles: : Ammonia or primary amines for substitution reactions.
Reducing Agents: : Lithium aluminum hydride for reduction processes.
Major Products Formed
Amines: : Via hydrolysis of the carbamate group.
Phenols: : Through substitution reactions involving the bromine atom.
科学研究应用
Chemistry
In chemistry, tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules, particularly in drug development and material science.
Biology
Its bioactive profile makes it a candidate for studies in biochemical assays, helping to understand enzyme interactions and cellular responses.
Medicine
Pharmaceutical research leverages this compound to explore new therapeutic agents, particularly targeting diseases where bromine and trifluoromethyl groups play a role in drug efficacy.
Industry
In industrial applications, it is often utilized in the formulation of specialty chemicals and materials that require robust stability and specific reactivity.
作用机制
Molecular Targets and Pathways
The compound interacts with molecular targets primarily through its bromine and trifluoromethyl groups. These interactions can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
相似化合物的比较
Uniqueness
Tert-Butyl (2-(4-bromo-3-(trifluoromethyl)phenoxy)ethyl)carbamate is distinct due to its simultaneous incorporation of bromine, trifluoromethyl, and carbamate groups, which impart unique chemical reactivity and biological activity.
List of Similar Compounds
4-Bromo-3-(trifluoromethyl)phenoxyacetic acid: : Lacks the carbamate group but shares the aromatic bromine and trifluoromethyl components.
N-tert-Butyl-N'-[(2-bromo-4-(trifluoromethyl)phenoxy)ethyl]urea: : Similar structure with urea in place of carbamate, altering its biological interaction profile.
2-(4-Bromo-3-(trifluoromethyl)phenoxy)ethanol: : Precursor in the synthesis, missing the carbamate moiety but similar in structure.
This is just a taste of the vast applications and intricate details surrounding this fascinating compound.
属性
IUPAC Name |
tert-butyl N-[2-[4-bromo-3-(trifluoromethyl)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-6-7-21-9-4-5-11(15)10(8-9)14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFCSPXZPMFQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159862.png)
![3-Isopropoxy-4'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159870.png)
![3-Ethoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159872.png)
![3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159880.png)
![4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
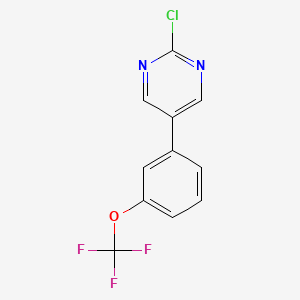
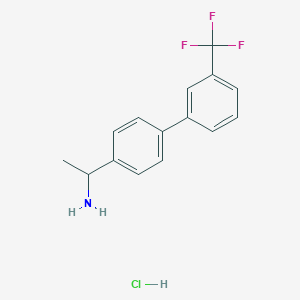
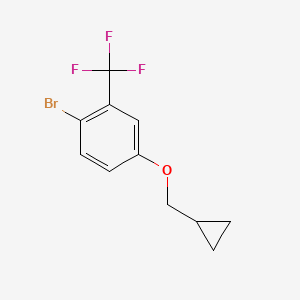
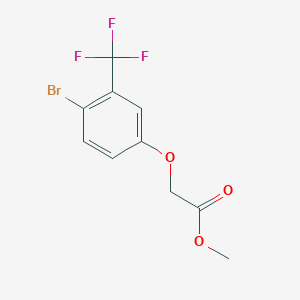
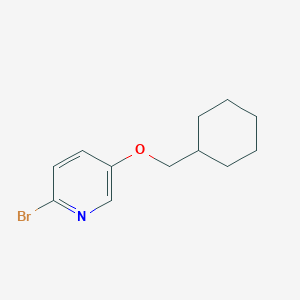
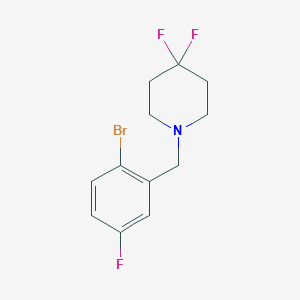
![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)
